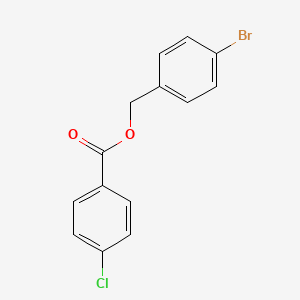

4-bromobenzyl 4-chlorobenzoate

Description

4-Bromobenzyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on the benzyl group and a chlorine atom on the benzoate group

Properties

IUPAC Name |

(4-bromophenyl)methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFOGBGAQVRHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 4-chlorobenzoate typically involves the esterification of 4-bromobenzyl alcohol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Direct Esterification

This method employs acid catalysis (e.g., sulfuric acid) to facilitate ester bond formation. Reaction conditions often involve heating the reactants under reflux or using Dean-Stark traps to remove water, driving the equilibrium toward ester formation .

Coupling Agents

Alternative approaches use coupling agents like thionyl chloride to pre-activate the carboxylic acid group of 4-chlorobenzoic acid, forming an acid chloride intermediate. Subsequent reaction with 4-bromobenzyl alcohol under basic conditions (e.g., pyridine) yields the ester .

Oxidative Methods

Innovative methods involve oxidation of benzyl alcohols to benzyl radicals using tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (Bu₄NI) as a catalyst. This approach enables direct esterification under milder conditions .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Direct Esterification | H₂SO₄, reflux, Dean-Stark trap | ~70% | |

| Thionyl Chloride | SOCl₂, pyridine, 0°C–25°C | ~85% | |

| Oxidative Coupling | TBHP, Bu₄NI, 80°C, 6 h | ~75% |

Degradation Pathways

Microbial and chemical degradation pathways for structurally related compounds provide insights into potential reactivity:

Bacterial Hydrolytic Dehalogenation

Denitrifying bacterial consortia degrade 4-chlorobenzoate and 4-bromobenzoate via coenzyme A (CoA)-activation pathways . Proteobacteria (e.g., Thauera aromatica) mediate hydrolytic dehalogenation, converting halobenzoates to hydroquinones .

Chemical Hydrolysis

Under acidic or basic conditions, esters like 4-bromobenzyl 4-chlorobenzoate undergo hydrolysis to regenerate the parent acid and alcohol. For example:

Structural and Functional Characterization

The compound’s dual halogen substitution (bromine at benzyl position, chlorine at benzoate position) confers unique reactivity:

Reactivity Trends

-

Electrophilic Substitution : The bromine at the benzyl group activates para positions for further substitution.

-

Nucleophilic Acyl Substitution : The ester carbonyl is susceptible to nucleophilic attack (e.g., by amines or alcohols).

Comparative Analysis of Halogenated Esters

| Compound | Halogen Substituents | Key Reactivity |

|---|---|---|

| This compound | Br (benzyl), Cl (benzoate) | Dual activation for electrophilic/nucleophilic pathways |

| Benzyl Chloride | Cl (benzoate) | Nucleophilic acyl substitution |

| Bromobenzene | Br (benzene ring) | Electrophilic aromatic substitution |

Scientific Research Applications

4-Bromobenzyl 4-chlorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be used in the development of new drug candidates, particularly those targeting specific biological pathways.

Materials Science: The compound can be utilized in the design of novel materials with specific properties, such as polymers or liquid crystals.

Biological Studies: It may be employed in studies investigating the interactions of aromatic esters with biological systems.

Mechanism of Action

The mechanism of action of 4-bromobenzyl 4-chlorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic and ester functional groups. These interactions may involve hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing the compound’s biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

4-Bromobenzyl Alcohol: Similar structure but lacks the ester functionality.

4-Chlorobenzoic Acid: Contains the chlorobenzoate group but lacks the bromobenzyl moiety.

4-Bromobenzaldehyde: Similar to 4-bromobenzyl 4-chlorobenzoate but with an aldehyde group instead of an ester.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the aromatic rings, which can impart distinct reactivity and properties compared to other similar compounds. This dual substitution can influence the compound’s chemical behavior, making it valuable for specific synthetic and research applications .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 4-bromobenzyl 4-chlorobenzoate in laboratory settings?

- Methodological Answer :

- Hazard Identification : While this compound itself is not explicitly classified as hazardous in the provided data, structurally related brominated/chlorinated compounds (e.g., 4-bromobenzoyl chloride) are corrosive and require impervious gloves, goggles, and protective clothing .

- Storage : Store in a cool, dry place away from oxidizers, strong acids/bases, and foodstuffs. Use airtight containers to prevent degradation .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to ensure compliance with REACH and local regulations .

Q. How can researchers design a synthesis pathway for this compound?

- Methodological Answer :

- Step 1 : Start with 4-bromobenzyl alcohol and 4-chlorobenzoic acid. Activate the carboxylic acid using thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride .

- Step 2 : Perform an esterification reaction under anhydrous conditions, using a catalyst like DMAP (4-dimethylaminopyridine) and a coupling agent (e.g., DCC, N,N'-dicyclohexylcarbodiimide) .

- Step 3 : Purify the product via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Monitor UV absorption at 254 nm .

- Melting Point Analysis : Compare observed melting point (e.g., 192–194°C for analogous brominated benzoates) to literature values .

- FT-IR : Confirm ester formation via characteristic C=O stretch (~1720 cm⁻¹) and absence of -OH (carboxylic acid) or -Br/Cl vibrations .

Advanced Research Questions

Q. How do solvation effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SN2 reactions. Non-polar solvents (toluene) may favor elimination side reactions .

- Computational Modeling : Use DFT (Density Functional Theory) to calculate solvation energies and predict reaction pathways. Compare with experimental yields .

- Case Study : In a study on 4-chloro-N-(2,6-dichlorobenzylidene)benzohydrazide, DMSO enhanced electrophilicity at the carbonyl group, accelerating nucleophilic attack .

Q. What strategies can resolve contradictions in stability data for halogenated aromatic esters under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests at pH 2 (HCl), 7 (buffer), and 12 (NaOH). Monitor via HPLC for decomposition products (e.g., free benzoic acids) .

- Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify instability thresholds. For example, 4-bromobenzoyl chloride decomposes rapidly above pH 9 .

- Mitigation : Use stabilizers like antioxidants (BHT) or store under inert atmospheres (N₂) for pH-sensitive compounds .

Q. How can spectroscopic and computational methods elucidate the electronic effects of bromine and chlorine substituents in this compound?

- Methodological Answer :

- NMR Analysis : Compare ¹H/¹³C NMR shifts of the parent benzoate with analogs (e.g., 4-chlorobenzyl 4-bromobenzoate) to assess electron-withdrawing effects. Chlorine typically deshields aromatic protons more than bromine .

- DFT Calculations : Map electrostatic potential surfaces to visualize charge distribution. Bromine’s larger atomic radius may reduce steric hindrance compared to chlorine .

- UV-Vis : Measure λₘₐₓ shifts in different solvents to correlate substituent effects with π→π* transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.